molecular formula C26H22ClF2N3O2S B2560743 N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide CAS No. 851714-52-8

N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide

Cat. No.: B2560743
CAS No.: 851714-52-8
M. Wt: 513.99
InChI Key: JPHPFEMHXQQRQC-UHFFFAOYSA-N
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Description

N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C26H22ClF2N3O2S and its molecular weight is 513.99. The purity is usually 95%.
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Scientific Research Applications

Acaricidal and Insecticidal Activities

Compounds with specific structural features, such as those containing sulfur ether moieties, have been designed and synthesized to target agricultural pests. For instance, novel oxazoline derivatives containing a sulfur ether moiety have demonstrated excellent acaricidal activity against both eggs and larvae of Tetranychus cinnabarinus, with some compounds showing superior effectiveness compared to existing treatments like etoxazole (Yu et al., 2015). These findings underscore the potential of structurally innovative compounds in addressing agricultural pest resistance and improving crop protection strategies.

Novel Insecticidal Agents

The discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, exemplifies the innovation in chemical agents for pest management. Sulfoxaflor introduces a new class of insect control agents, the sulfoximines, which exhibit broad-spectrum efficacy against various sap-feeding insects without cross-resistance issues common with neonicotinoids, suggesting a unique mode of action and metabolic profile (Zhu et al., 2011).

Chemical Synthesis and Characterization

Research into the synthesis of complex molecules often leads to the development of novel methodologies and the discovery of unique compound properties. For example, studies on divergent palladium iodide catalyzed multicomponent carbonylative approaches have facilitated the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives, demonstrating the versatility of palladium-catalyzed reactions in constructing complex molecular architectures (Mancuso et al., 2014).

Adsorption and Removal of Heavy Metals

The design of novel adsorbents for environmental remediation, such as the removal of Ni(II) from aqueous solutions, highlights the application of complex molecules in addressing environmental pollution. Compounds impregnated into matrices like hydrous zirconium oxide have shown high removal efficiencies, showcasing the potential of chemically modified materials in water purification and heavy metal remediation efforts (Rahman & Nasir, 2019).

Properties

IUPAC Name

N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClF2N3O2S/c1-16-9-10-17(13-19(16)27)31-24(33)15-35-23-14-32(22-8-3-2-5-18(22)23)12-11-30-26(34)25-20(28)6-4-7-21(25)29/h2-10,13-14H,11-12,15H2,1H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHPFEMHXQQRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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